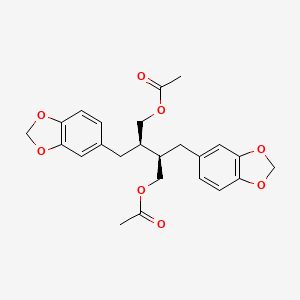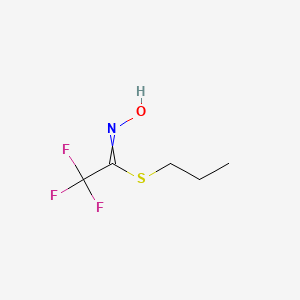
propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains a trifluoromethyl group, which imparts distinct chemical and physical characteristics, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate typically involves the reaction of propylamine with 2,2,2-trifluoroacetaldehyde and a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the process may be catalyzed by a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.
Trifluoromethylsulfonyl derivatives: Compounds with similar functional groups used in various chemical reactions and applications.
Uniqueness
Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in both research and industrial contexts.
Propriétés
Numéro CAS |
82986-00-3 |
|---|---|
Formule moléculaire |
C5H8F3NOS |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate |
InChI |
InChI=1S/C5H8F3NOS/c1-2-3-11-4(9-10)5(6,7)8/h10H,2-3H2,1H3 |
Clé InChI |
FHAZOTCBOGRSNW-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(=NO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


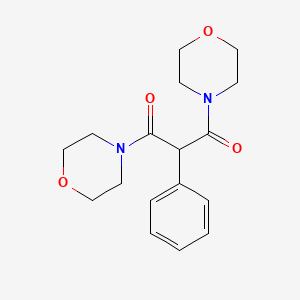
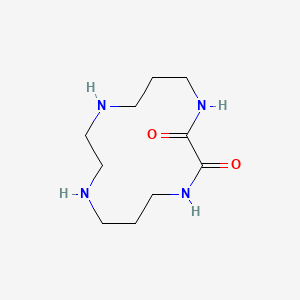
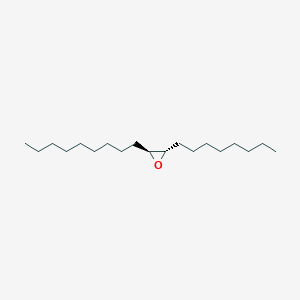
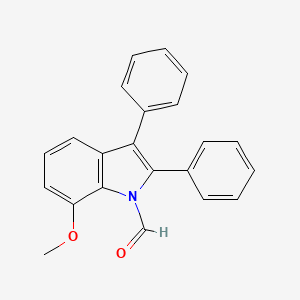

![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
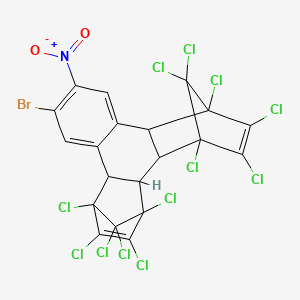
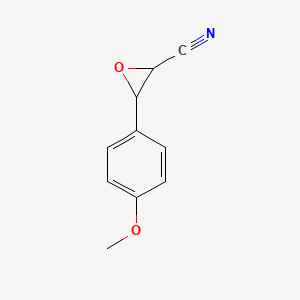
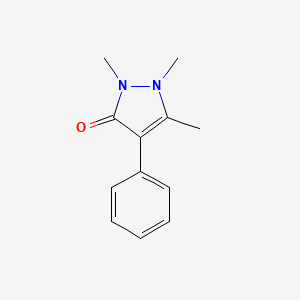
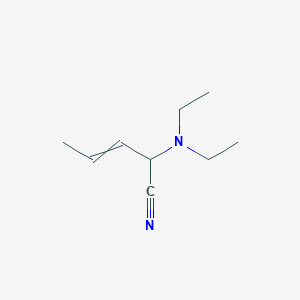
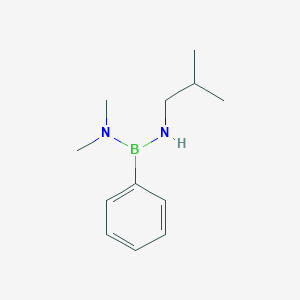
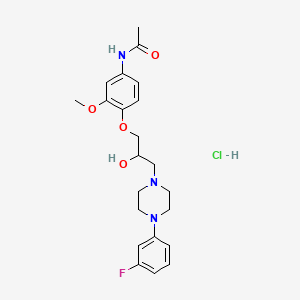
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
